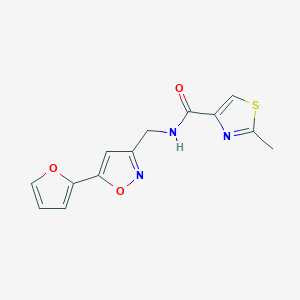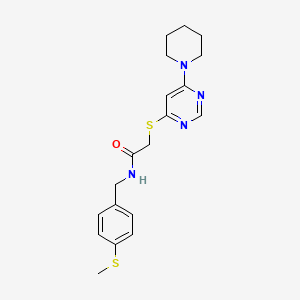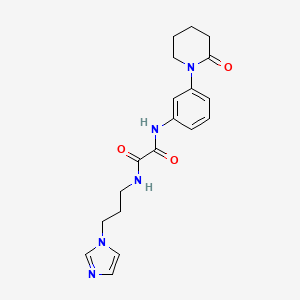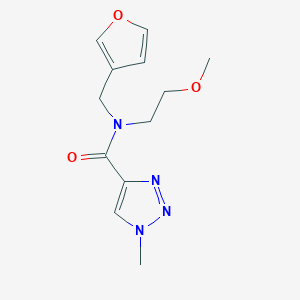
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide, also known as FIT-039, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been studied extensively in preclinical models, and has shown promising results in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Mécanisme D'action
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide exerts its biological effects through the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is able to block the growth and proliferation of cancer cells, as well as reduce inflammation and viral replication.
Biochemical and Physiological Effects:
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been shown to modulate the immune system, and has been studied for its potential use in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and has been shown to possess a wide range of biological activities. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide has been studied extensively in preclinical models, and has shown promising results in the treatment of various diseases. However, there are also some limitations to the use of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several future directions for research on N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide. One area of research is the development of new synthetic methods for the compound, with the goal of improving its yield and purity. Additionally, further studies are needed to fully understand the safety and efficacy of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide in humans, and to determine its potential use in the treatment of various diseases. Finally, there is a need for further research on the mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide, with the goal of identifying new targets for therapeutic intervention.
Méthodes De Synthèse
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with hydroxylamine hydrochloride to form furan-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-(2-bromoacetyl)furan to form the key intermediate, 5-(furan-2-yl)isoxazol-3-ylmethyl chloride. This intermediate is then reacted with 2-methylthiazole-4-carboxamide in the presence of a base to form N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide.
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-15-10(7-20-8)13(17)14-6-9-5-12(19-16-9)11-3-2-4-18-11/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMSQJJAIQKCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)


![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2701791.png)
![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)

![(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2701797.png)

